molecular formula C12H8N2O2 B1454995 2-Cyano-3-(1H-indol-3-yl)acrylic acid CAS No. 1453484-21-3

2-Cyano-3-(1H-indol-3-yl)acrylic acid

Cat. No. B1454995
M. Wt: 212.2 g/mol
InChI Key: VEXPFUXVCVZRLI-YVMONPNESA-N
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Description

2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound with the molecular formula C12H8N2O2 . It is a cell-permeable α-cyanocinnamate compound that acts as a rapid, active site thiol modifying, time-dependent and non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in yeast, bacteria, Drosophila, and humans .


Synthesis Analysis

The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves condensation between the aldehyde and the methylene group, resulting in the formation of the vinyl group (C = CH) .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is represented by the InChI code: 1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H, (H,15,16)/b8-5- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.21 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Solar Cell Applications

2-Cyano-3-(1H-indol-3-yl)acrylic acid finds significant application in solar cell technology. It has been used in the engineering of organic sensitizers for solar cell applications, showing high incident photon to current conversion efficiency when anchored onto TiO2 film. This efficiency is due to its strong conjugation across thiophene-cyanoacrylic groups, enhancing the solar cell's overall conversion efficiency (Kim et al., 2006).

Optoelectronic Properties

This compound is crucial in optoelectronic applications, particularly as a dye in dye-sensitized solar cells (DSSC). Studies have explored its structural, optoelectronic, and thermodynamic properties, finding it to be a good candidate for nonlinear optical materials due to its favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Synthesis and Biological Evaluation

In the field of medicinal chemistry, the synthesis and evaluation of derivatives of 2-Cyano-3-(1H-indol-3-yl)acrylic acid have been conducted, particularly focusing on their potential as inhibitors in various biological processes. These studies contribute to understanding the compound's role in inhibiting cytosolic phospholipase A2α, a key enzyme in inflammatory processes (Tomoo et al., 2014).

Light Harvesting

This acid has also been used in the synthesis of zinc metalloporphyrins for efficient light harvesting in nanocrystalline TiO2 films, enhancing the conversion of sunlight into electricity. This application is particularly relevant in the development of efficient and sustainable energy sources (Wang et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXPFUXVCVZRLI-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(1H-indol-3-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Samuel - 2016 - conservancy.umn.edu
Cancer is the second leading cause of death in the United States. Breast cancer is common among women, and triple negative breast cancer accounts 10-20% of all breast cancer …
Number of citations: 4 conservancy.umn.edu
M Hawash, DC Kahraman, A Olgac, SG Ergun… - Journal of Molecular …, 2022 - Elsevier
Novel compounds containing polar and nonpolar substitutions on the prop-2-en-1-on linker of the trans-indol-3-ylacrylamide scaffold were designed by modeling within the colchicine …
Number of citations: 15 www.sciencedirect.com
AS Elgubbi, AYA Alzahrani, EAE El-Helw… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The 2-cyano-3-(indol-3-yl)acryloyl chloride, a building block synthon prepared in good yield, was utilized for the synthesis of various indolylacrylamide and indole-based heterocycles. …
Number of citations: 0 www.tandfonline.com
T Rongere, A Langry, K Bennis, C Taviot-Gueho… - Journal of Solid State …, 2018 - Elsevier
The encapsulation of molecules of therapeutic interest is emerging as an attractive tool to increase the stability of an active ingredient, to control its release over time and to prevent drug …
Number of citations: 6 www.sciencedirect.com
S Jonnalagadda - 2019 - search.proquest.com
Altered metabolism has been recognized as one of the critical hallmarks of cancer, and tumors characteristically exhibit aggressive glycolysis even in the presence of sufficient amounts …
Number of citations: 2 search.proquest.com
X Liu, AA Flores, L Situ, W Gu, H Ding… - Journal of medicinal …, 2021 - ACS Publications
Herein, we report the synthesis and evaluation of novel analogues of UK-5099 both in vitro and in vivo for the development of mitochondrial pyruvate carrier (MPC) inhibitors to treat hair …
Number of citations: 17 pubs.acs.org
KPS Barbosa, LAM Santos, EL Ribeiro… - European journal of …, 2013 - Elsevier
A number of studies have demonstrated the biological activities of peroxisome proliferator-activated receptors. However, few studies have addressed the effects of the agonists of these …
Number of citations: 9 www.sciencedirect.com

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